molecular formula C10H6ClFN2O B13664362 2-(4-Chloro-3-fluorophenyl)-1H-imidazole-5-carbaldehyde

2-(4-Chloro-3-fluorophenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13664362
M. Wt: 224.62 g/mol
InChI Key: ZSQZCAQICPYDPC-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that features a unique structure combining a chloro-fluorophenyl group with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 4-chloro-3-fluoroaniline with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: 2-(4-Chloro-3-fluorophenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(4-Chloro-3-fluorophenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-fluorophenyl)-1H-imidazole-5-carbaldehyde is unique due to its combination of an imidazole ring with a chloro-fluorophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H6ClFN2O

Molecular Weight

224.62 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H6ClFN2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-5H,(H,13,14)

InChI Key

ZSQZCAQICPYDPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(N2)C=O)F)Cl

Origin of Product

United States

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